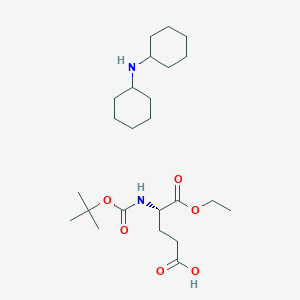
Boc-Glu-OEt DCHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of L-glutamic acid and is often utilized in peptide synthesis due to its protective group properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu-OEt DCHA involves the protection of the amino group of L-glutamic acid with a t-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with ethanol to form the ethyl ester. The final product is obtained by reacting the protected amino acid with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Glu-OEt DCHA undergoes several types of chemical reactions, including:
Hydrolysis: The ester and Boc groups can be hydrolyzed under acidic or basic conditions.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Various reagents depending on the desired substitution, such as trifluoroacetic acid for Boc removal.
Oxidation and Reduction: Specific oxidizing or reducing agents as required.
Major Products Formed
Hydrolysis: L-glutamic acid and ethanol.
Substitution: Various substituted derivatives of L-glutamic acid.
Wissenschaftliche Forschungsanwendungen
Boc-Glu-OEt DCHA has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protective group for amino acids.
Biology: Utilized in the study of protein structure and function.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Employed in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of Boc-Glu-OEt DCHA primarily involves its role as a protective group in peptide synthesis. The Boc group protects the amino group of L-glutamic acid, preventing unwanted reactions during peptide chain elongation. The dicyclohexylammonium salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Glu-OH: Similar protective group but without the ethyl ester.
Boc-Glu-OMe: Methyl ester instead of ethyl ester.
Boc-Asp-OEt: Similar structure but with aspartic acid instead of glutamic acid.
Uniqueness
Boc-Glu-OEt DCHA is unique due to its combination of the Boc protective group, ethyl ester, and dicyclohexylammonium salt. This combination provides enhanced stability, solubility, and versatility in chemical reactions compared to similar compounds.
Eigenschaften
Molekularformel |
C24H44N2O6 |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;(4S)-5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2/t8-;/m0./s1 |
InChI-Schlüssel |
RHCHRIKJRZWBBJ-QRPNPIFTSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Kanonische SMILES |
CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


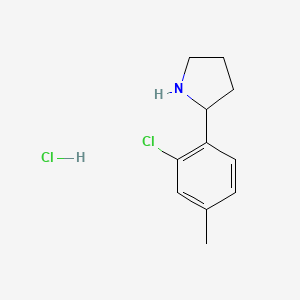
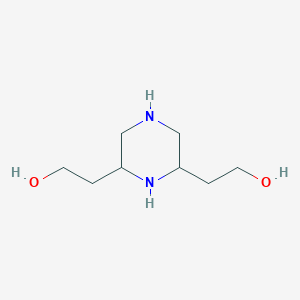
![(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821532.png)
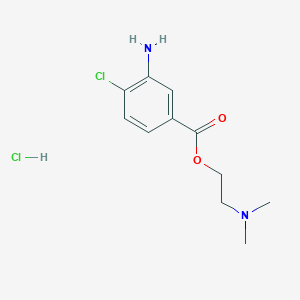
![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)

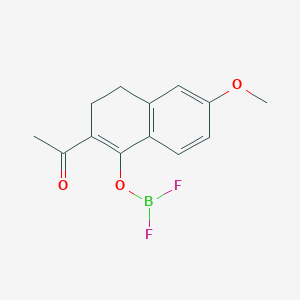
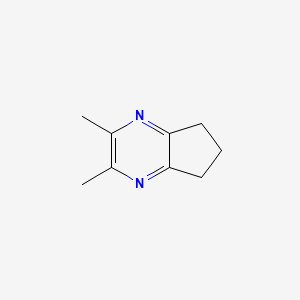
![2-[(4-{(E)-[6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B13821582.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B13821585.png)
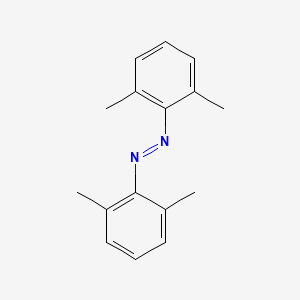
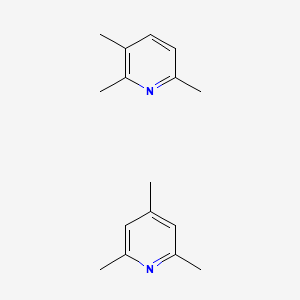
![7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B13821614.png)
